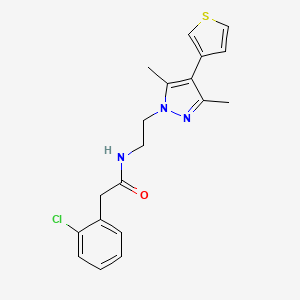
2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H20ClN3OS and its molecular weight is 373.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a chlorophenyl group, a thiophene ring, and a pyrazole moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H20ClN3OS, with a molecular weight of approximately 333.82 g/mol. The structure includes:
- Chlorophenyl Group: Enhances lipophilicity and potential interactions with biological targets.
- Thiophene Ring: Known for its role in various biological activities.
- Pyrazole Moiety: Associated with significant pharmacological properties, including anti-inflammatory and anticancer effects.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine in the presence of a base such as triethylamine. This process can be optimized by adjusting reaction conditions like temperature and solvent choice to enhance yield and purity .
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| H460 | 6.2 |
| A549 | 43.4 |
| HT-29 | 27.3 |
These findings suggest that the compound could modulate enzyme activity or inhibit specific pathways involved in cancer progression .
Anti-inflammatory Activity
The pyrazole structure is also linked to anti-inflammatory effects. Studies have demonstrated that similar compounds possess COX-1/COX-2 inhibitory activity, making them potential candidates for treating inflammatory diseases. For example, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The presence of both chlorophenyl and thiophene moieties may enhance binding affinity and selectivity towards these targets .
Study on Pyrazole Derivatives
In a comprehensive review of pyrazole derivatives conducted between 2018 and 2021, it was found that several compounds exhibited promising biological activities including:
- Antimicrobial properties
- Anticancer effects
These studies highlighted the significance of structural modifications in enhancing biological efficacy .
Clinical Relevance
Research has shown that pyrazole-based compounds can effectively inhibit cancer cell proliferation and exhibit low toxicity in vivo. For instance, one study reported minimal degenerative changes in vital organs after administration of pyrazole derivatives .
科学的研究の応用
Medicinal Chemistry
Research indicates that this compound exhibits potential therapeutic properties, particularly in:
- Anticancer Activity : Studies suggest that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The unique structural components allow for interactions with bacterial enzymes or receptors, potentially leading to the development of new antibiotics.
Case Studies
A study investigating the anticancer properties of structurally related compounds demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer progression .
Another research focused on the synthesis of thienopyridine derivatives from related chlorophenylacetamides highlighted their potential as novel agents against inflammation and infections. These compounds showed promising results in vitro, indicating their role as effective drug candidates .
Material Science Applications
In addition to medicinal uses, 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can serve as a building block in organic synthesis for creating more complex materials. Its unique structural features can be exploited in developing polymers or other materials with tailored properties for industrial applications.
Summary Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits cell proliferation |
| Antimicrobial agents | Effective against bacterial enzymes | |
| Material Science | Building block for polymers | Tailored properties for industrial use |
| Synthesis of complex organic molecules | Enhances material characteristics |
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-13-19(16-7-10-25-12-16)14(2)23(22-13)9-8-21-18(24)11-15-5-3-4-6-17(15)20/h3-7,10,12H,8-9,11H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKORARCVROAFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CC=CC=C2Cl)C)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













